molecular formula C7H10N2O2S B124046 (3-Aminophenyl)methanesulfonamide CAS No. 344750-15-8

(3-Aminophenyl)methanesulfonamide

Cat. No.: B124046
CAS No.: 344750-15-8
M. Wt: 186.23 g/mol
InChI Key: STKNXTNVBKLVRQ-UHFFFAOYSA-N
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Description

(3-Aminophenyl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is characterized by the presence of an amine group (-NH2) and a sulfonamide group (-SO2NH2) attached to a benzene ring.

Mechanism of Action

Mode of Action

It is known that sulfonamides, in general, can interfere with bacterial synthesis of folic acid, an essential nutrient, by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . This could potentially be a mode of action for (3-Aminophenyl)methanesulfonamide, but further studies are required to confirm this.

Biochemical Pathways

Without specific information on the primary targets of this compound, it’s challenging to summarize the affected biochemical pathways and their downstream effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Safety and Hazards

“(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)methanesulfonamide typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield 3-nitroaniline derivatives, while reduction can produce sulfinamide or thiol derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the amine and sulfonamide groups on the benzene ring, which can influence its reactivity and interactions compared to other sulfonamide compounds .

Properties

IUPAC Name

(3-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKNXTNVBKLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344750-15-8
Record name (3-aminophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(3-Nitrophenyl)methanesulfonyl amide (3.5 g, 16 mM) was hydrogenated over Raney-Ni (0.5 g) in methanol at 50° C. and 70 psi for 4 hours. Then the catalyst was filtered off and washed with warm methanol. The combined filtrates were evaporated to give 2.83 g (95%) of (3-amino-phenyl)-methanesulfonamide.
Name
(3-Nitrophenyl)methanesulfonyl amide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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